Tos-Cys(BZL)-OH
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Overview
Description
Tosyl-L-cysteine benzyl ester: is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the amino group of cysteine and a benzyl ester protecting group on the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-L-cysteine benzyl ester typically involves the protection of the amino and carboxyl groups of cysteine. The amino group is protected by the tosyl group, and the carboxyl group is protected by the benzyl ester. The synthesis can be carried out using the following steps:
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Protection of the Amino Group:
- The amino group of cysteine is reacted with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the tosyl-protected cysteine.
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Protection of the Carboxyl Group:
- The carboxyl group of the tosyl-protected cysteine is then esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: The industrial production of Tosyl-L-cysteine benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to carry out the protection and esterification reactions efficiently. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Tosyl-L-cysteine benzyl ester undergoes various chemical reactions, including:
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Deprotection Reactions:
- The tosyl group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF).
- The benzyl ester can be cleaved using hydrogenation or treatment with strong acids.
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Substitution Reactions:
- The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection of Tosyl Group: Trifluoroacetic acid (TFA), hydrogen fluoride (HF)
Deprotection of Benzyl Ester: Hydrogenation (using palladium on carbon), strong acids (e.g., hydrochloric acid)
Major Products Formed:
Deprotection Reactions: L-cysteine
Substitution Reactions: Various cysteine derivatives depending on the substituent used
Scientific Research Applications
Tosyl-L-cysteine benzyl ester has several applications in scientific research, including:
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Peptide Synthesis:
- Used as a building block in the synthesis of peptides and proteins.
- Facilitates the incorporation of cysteine residues into peptide chains.
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Bioconjugation:
- Used in the preparation of bioconjugates for studying protein-protein interactions and enzyme mechanisms.
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Drug Development:
- Employed in the synthesis of peptide-based drugs and therapeutic agents.
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Biological Studies:
- Used in the study of cysteine-containing peptides and proteins, including their structure, function, and interactions.
Mechanism of Action
The mechanism of action of Tosyl-L-cysteine benzyl ester involves its role as a protected cysteine derivative in peptide synthesis. The tosyl group protects the amino group of cysteine, preventing unwanted side reactions during peptide chain elongation. The benzyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and bioconjugation.
Comparison with Similar Compounds
Boc-L-cysteine benzyl ester: Uses tert-butyloxycarbonyl (Boc) as the protecting group for the amino group.
Fmoc-L-cysteine benzyl ester: Uses 9-fluorenylmethyloxycarbonyl (Fmoc) as the protecting group for the amino group.
Uniqueness:
Tosyl-L-cysteine benzyl ester: is unique due to the presence of the tosyl group, which provides specific reactivity and stability during peptide synthesis. The tosyl group is more stable under acidic conditions compared to Boc and Fmoc groups, making it suitable for certain synthetic applications.
Properties
Molecular Formula |
C17H19NO4S2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C17H19NO4S2/c1-13-7-9-15(10-8-13)24(21,22)18-16(17(19)20)12-23-11-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
MKQPPJXESXECOF-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CSCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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